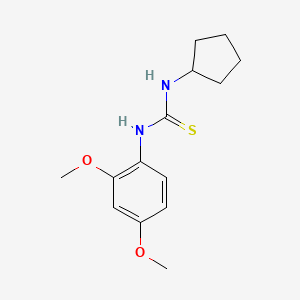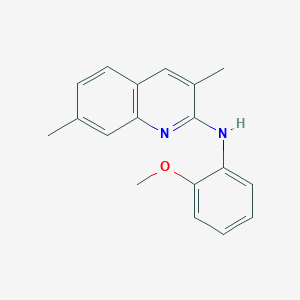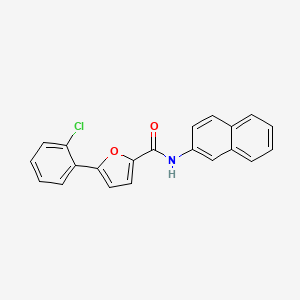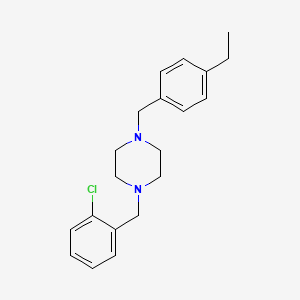
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea (CPDTU) is a compound that belongs to the class of thiourea derivatives. CPDTU has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has been studied extensively for its potential applications in scientific research. One of the major applications of this compound is in the field of neuroscience, where it is used as a selective antagonist for the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. This compound has been shown to block the P2X7 receptor, thereby reducing inflammation and neurodegeneration.
Mechanism of Action
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea acts as a selective antagonist for the P2X7 receptor. The P2X7 receptor is a transmembrane protein that is expressed in various cell types, including immune cells and neurons. Upon activation by extracellular ATP, the P2X7 receptor opens a cation channel, leading to the influx of calcium ions and the activation of downstream signaling pathways. This compound blocks the P2X7 receptor by binding to a specific site on the receptor, thereby preventing the influx of calcium ions and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from immune cells. In vivo studies have shown that this compound can reduce inflammation and neurodegeneration in animal models of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea has several advantages as a research tool. It is a selective antagonist for the P2X7 receptor, which allows for the specific targeting of this receptor in various cell types. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. Additionally, this compound has been shown to have off-target effects on other ion channels, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of interest is the investigation of the role of the P2X7 receptor in various diseases, including cancer and autoimmune disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
Synthesis Methods
The synthesis of N-cyclopentyl-N'-(2,4-dimethoxyphenyl)thiourea involves the reaction of cyclopentyl isocyanate with 2,4-dimethoxyaniline in the presence of thiourea. This reaction results in the formation of this compound as a white solid with a melting point of 124-126°C.
properties
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-12(13(9-11)18-2)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOLAXAWXWNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)


![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)
![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)
